molecular formula C21H20Cl2N2O3 B3904283 4-BENZOYL-5-(2,4-DICHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-BENZOYL-5-(2,4-DICHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3904283
M. Wt: 419.3 g/mol
InChI Key: SFKMNTZSZDIURN-HTXNQAPBSA-N
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Description

4-BENZOYL-5-(2,4-DICHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a dichlorophenyl group, and a dimethylaminoethyl group

Properties

IUPAC Name

(4E)-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c1-24(2)10-11-25-18(15-9-8-14(22)12-16(15)23)17(20(27)21(25)28)19(26)13-6-4-3-5-7-13/h3-9,12,18,26H,10-11H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKMNTZSZDIURN-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(2,4-DICHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Friedel-Crafts Acylation: This reaction introduces an acyl group into an aromatic ring using a Lewis acid catalyst.

    Reduction and Substitution Reactions: These reactions are used to introduce specific functional groups into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(2,4-DICHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Including lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Catalysts: Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BENZOYL-5-(2,4-DICHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(2,4-DICHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-BENZOYL-5-(2,4-DICHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares structural similarities with other compounds containing benzoyl, dichlorophenyl, and dimethylaminoethyl groups.

Uniqueness

  • The unique combination of functional groups in this compound imparts specific chemical and biological properties that distinguish it from other similar compounds. Its potential applications in various fields of research make it a valuable compound for further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-BENZOYL-5-(2,4-DICHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
4-BENZOYL-5-(2,4-DICHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

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